(E)-2-Fluoro-P-hydroxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Fluoro-P-Hydroxycinnamate is a small molecule with the chemical formula C(_9)H(_7)FO(_3) It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a cinnamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-P-Hydroxycinnamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and p-hydroxybenzaldehyde.
Formation of Cinnamic Acid Derivative: The first step involves the formation of a cinnamic acid derivative through a Knoevenagel condensation reaction. This reaction is carried out by reacting p-hydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine.
Fluorination: The cinnamic acid derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Fluoro-P-Hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The double bond in the cinnamate backbone can be reduced to form a saturated derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated cinnamate derivatives.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-Fluoro-P-Hydroxycinnamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit macrophage migration inhibitory factor (MIF), a protein involved in immune response regulation .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit MIF suggests it could be useful in treating inflammatory diseases and certain types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-Fluoro-P-Hydroxycinnamate involves its interaction with specific molecular targets. For example, its inhibition of macrophage migration inhibitory factor (MIF) occurs through binding to the active site of the enzyme, preventing its normal function . This interaction disrupts the enzyme’s ability to catalyze its substrate, leading to downstream effects on immune response pathways.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
p-Hydroxycinnamic Acid: Contains a hydroxyl group but lacks the fluorine atom, affecting its biological activity.
2-Fluorocinnamic Acid: Contains a fluorine atom but lacks the hydroxyl group, altering its chemical and biological properties.
Uniqueness
(E)-2-Fluoro-P-Hydroxycinnamate is unique due to the presence of both a fluorine atom and a hydroxyl group on the cinnamate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6FO3- |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-[(E)-2-carboxy-2-fluoroethenyl]phenolate |
InChI |
InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+ |
InChI Key |
SBIZDOWXYPNTOJ-VMPITWQZSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.